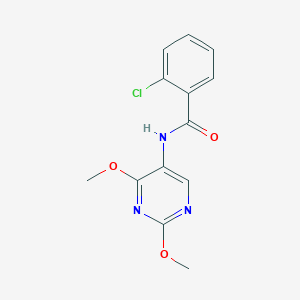

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-19-12-10(7-15-13(17-12)20-2)16-11(18)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWOERQIJDDYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide typically involves the following steps:

Salifying Reaction:

Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain 2-chloro-4,6-dimethoxypyrimidine, which can then be further reacted to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or oxone can be used for oxidation reactions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce corresponding oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. In particular, it has shown promise in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that derivatives of this compound can improve the potency and metabolic stability of existing treatments, potentially offering a safer alternative to traditional therapies like benznidazole and nifurtimox .

Case Study: Optimization for Chagas Disease Treatment

- A phenotypic high-content screening was employed to identify compounds with activity against Trypanosoma cruzi. The optimization of a series of compounds led to significant improvements in their pharmacological profiles, including enhanced oral bioavailability and reduced side effects .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been investigated for its herbicidal properties. Its structural components suggest that it may inhibit specific biochemical pathways in plants, making it a candidate for developing new herbicides. The presence of the pyrimidine ring is particularly relevant due to its role in mimicking natural plant hormones .

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide | This compound | 200 | 85 |

| Standard Herbicide A | Glyphosate | 1000 | 90 |

| Standard Herbicide B | Atrazine | 500 | 80 |

Mechanistic Insights

3.1 Mode of Action

Understanding the mechanism of action is crucial for both medicinal and agricultural applications. The compound's structure allows it to interact with specific enzymes or receptors involved in cell signaling pathways. For instance, its ability to inhibit certain kinases may contribute to its antiparasitic effects by disrupting the metabolic processes of Trypanosoma cruzi .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological activities such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chloro vs. Bromo Substitutions

- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide : Compared to the target compound, this analog replaces chlorine with bromine. DFT studies reveal that bromine’s larger atomic radius enhances van der Waals interactions, while chlorine’s higher electronegativity strengthens hydrogen bonding. Both compounds exhibit stabilization via electrostatic contributions, but the chloro derivative may display better solubility due to reduced molecular weight .

- 2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide: Substitution with a nitro group at the para position of the phenyl ring increases electron-withdrawing effects, lowering the compound’s logP (3.27) compared to non-nitro analogs.

Heterocyclic Modifications

- 5-Chloro-N-(5-chloropyridin-2-yl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide: The pyridine ring in this derivative introduces additional hydrogen-bonding sites, improving binding affinity to biological targets. The dimethylcarbamimidoyl group further increases hydrophilicity (polar surface area = 63.64 Ų) .

- 2-Chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide: Incorporation of a thiazolidinone ring adds conformational rigidity and sulfur-based interactions, which may enhance antimicrobial activity .

Physicochemical Properties

Biologische Aktivität

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. The compound features a benzamide moiety and a pyrimidine ring, which is substituted with methoxy groups. This unique structure may influence its interaction with biological targets, making it a candidate for further research in pharmacology and agrochemicals.

The compound can be synthesized through several methods, typically involving the functionalization of the pyrimidine ring and subsequent coupling with the benzamide moiety. Key steps in the synthesis include:

- Synthesis of 2,4-dimethoxypyrimidine : Achieved via reactions of appropriate starting materials.

- Coupling Reaction : Combining the pyrimidine derivative with the benzamide under specific conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially inhibiting certain enzymes involved in cellular metabolism or signal transduction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of benzamides were evaluated for their fungicidal activities against various fungal strains. Notably, certain derivatives demonstrated high inhibitory activity against Botrytis cinerea, suggesting that modifications to the benzamide structure can enhance antifungal potency .

Insecticidal Activity

In bioassays targeting mosquito larvae, compounds related to this class have shown promising larvicidal activities. For example:

| Compound | Concentration (mg/L) | Death Rate (%) |

|---|---|---|

| 7a | 10 | 100 |

| 7b | 10 | 10 |

| 7c | 10 | 0 |

| 7h | 10 | 20 |

These results highlight the potential of these compounds as effective insecticides, particularly at higher concentrations .

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of related compounds on cancer cell lines. Some derivatives have shown cytotoxicity comparable to established chemotherapeutics, indicating potential applications in oncology. The structure-activity relationship (SAR) studies suggest that specific substituents on the aromatic rings significantly affect cytotoxic potency .

Case Studies

- Fungicidal Activity : A study evaluated various benzamide derivatives for their effectiveness against fungal pathogens. The results indicated that specific substitutions on the benzamide structure led to enhanced activity against Botrytis cinerea, with some compounds achieving over 90% inhibition at low concentrations .

- Larvicidal Activity : Another investigation focused on larvicidal efficacy against mosquito larvae. Compounds were tested at varying concentrations, revealing that certain derivatives exhibited complete mortality at concentrations as low as 10 mg/L .

Q & A

Q. What are the foundational synthetic routes for 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide?

The synthesis typically involves sequential functionalization of the benzamide and pyrimidine moieties:

- Step 1 : Chlorination of benzamide precursors using reagents like thionyl chloride or phosphorus oxychloride to introduce the 2-chloro substituent .

- Step 2 : Coupling the chlorinated benzamide with 5-amino-2,4-dimethoxypyrimidine via amide bond formation. This step often employs carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF or THF .

- Critical Note : Reaction purity is enhanced by rigorous exclusion of moisture, as hydrolysis of intermediates can reduce yields .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide; pyrimidine methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 338.07) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., P2X7 receptor inhibition vs. antimicrobial effects)?

- Mechanistic Profiling : Use isoform-specific assays (e.g., calcium flux assays for P2X7 receptor activity vs. bacterial growth inhibition studies ).

- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from assay conditions (e.g., cell type, incubation time) .

- Metabolite Screening : Rule out off-target effects by analyzing degradation products via LC-MS .

Q. What crystallographic strategies validate the compound’s structure and intermolecular interactions?

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for thermal ellipsoid visualization) ensure accurate bond-length and angle measurements .

- Validation Metrics : Check R-factors (<5%), electron density maps (e.g., omit maps for ambiguous regions), and hydrogen-bonding networks in the crystal lattice .

- Challenges : Pyrimidine ring planarity and chloro-benzamide torsion angles require restrained refinement to avoid overfitting .

Q. How to design structure-activity relationship (SAR) studies targeting pyrimidine modifications?

- Substituent Variation : Replace 2,4-dimethoxy groups with ethoxy, methylthio, or halogens to assess steric/electronic effects on receptor binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like P2X7 receptors; prioritize derivatives with improved binding scores .

- In Vitro Validation : Test analogs in parallel assays to correlate structural changes with activity shifts (e.g., logP adjustments for membrane permeability) .

Data Contradiction Analysis

Q. How to address inconsistent solubility data in polar vs. nonpolar solvents?

- Methodological Audit : Confirm solvent purity (e.g., HPLC-grade DMSO vs. technical grade) and sonication protocols for solubility measurements .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to identify solvent mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.